3,5-dimethyl-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)isoxazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound name suggests it contains several classes of compounds including isoxazole, sulfonamide, pyrimidine, and imidazole . Isoxazoles are a class of organic compounds containing a five-membered ring with an oxygen atom and a nitrogen atom. Sulfonamides are compounds containing a sulfonamide functional group, which have a sulfur atom connected to two oxygen atoms and one nitrogen atom. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and contain two nitrogen atoms at positions 1 and 3 in the ring. Imidazoles are organic compounds with a five-membered ring that contains two nitrogen atoms.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the imidazole, pyrimidine, and isoxazole rings would likely result in these parts of the molecule being planar. The sulfonamide group could introduce some flexibility into the molecule depending on its position .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific arrangement of its atoms and the presence of any additional functional groups. The nitrogen atoms in the imidazole, pyrimidine, and isoxazole rings could potentially act as nucleophiles in reactions. The sulfonamide group could also be reactive, particularly if it is in an activated form .Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
Sulfonamide derivatives, including those with complex heterocyclic structures similar to the compound , have been extensively explored for their antibacterial properties. The synthesis of new heterocyclic compounds containing a sulfonamido moiety has been aimed at developing potent antibacterial agents. For instance, the study by Azab et al. (2013) focused on synthesizing novel heterocyclic compounds, demonstrating high antibacterial activities against various bacterial strains, emphasizing the potential of sulfonamide derivatives in combating bacterial infections Azab, Youssef, & El‐Bordany, 2013.
Drug Discovery and Optimization
In drug discovery, sulfonamide compounds have been pivotal in identifying and optimizing drug candidates with favorable pharmacokinetic properties. Humphreys et al. (2003) highlighted the application of structure–metabolism relationships to identify selective endothelin receptor antagonists with improved metabolic stability, showcasing the critical role of sulfonamide derivatives in the development of drugs with enhanced pharmacokinetic profiles Humphreys et al., 2003.
Synthesis of Heterocyclic Compounds
Sulfonamide-based heterocyclic compounds have been synthesized for various biological activities, including antibacterial and antiulcer properties. For example, the synthesis and antibacterial activity of 5-guanylhydrazone/thiocyanato-6-arylimidazo[2,1-b]-1,3, 4-thiadiazole-2-sulfonamide derivatives by Gadad et al. (2000) and the synthesis of imidazo[1,2-a]pyridines as potential antiulcer agents by Starrett et al. (1989) underscore the versatility of sulfonamide derivatives in generating biologically active heterocycles Gadad et al., 2000; Starrett et al., 1989.
Antitumor and Antimicrobial Agents
The development of sulfonamide derivatives also extends to antitumor and antimicrobial agents. Hafez et al. (2017) synthesized a novel series of thieno[3,2-d]pyrimidine derivatives with potent antitumor and antibacterial activities, illustrating the therapeutic potential of sulfonamide-based compounds in oncology and infection control Hafez, Alsalamah, & El-Gazzar, 2017.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,5-dimethyl-N-[2-[[2-methyl-6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7O3S/c1-10-16(11(2)26-22-10)27(24,25)19-6-5-18-14-9-15(21-12(3)20-14)23-8-7-17-13(23)4/h7-9,19H,5-6H2,1-4H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEXMMGDNCZISG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCNC2=CC(=NC(=N2)C)N3C=CN=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.